molecular formula C22H24N4O B2958477 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396683-75-2

2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2958477
CAS No.: 1396683-75-2
M. Wt: 360.461
InChI Key: QXAONXJADZQTFG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule compound of interest in medicinal chemistry and oncology research. Its structure is characterized by a hydrophobic naphthalene moiety linked via an acetamide bridge to a piperidine core that is substituted with a pyrazinyl group. The naphthalene group contributes to π-π stacking capabilities, while the piperidine and pyrazine rings are often key pharmacophores influencing receptor binding and electronic properties . This compound is designed for Research Use Only and is not intended for human or veterinary use . Research Applications and Value: The core structure of this compound suggests potential as a scaffold for the development of kinase inhibitors. Molecules featuring acetamide linkers connecting aromatic systems to piperidine subunits have been investigated as potent inhibitors of enzymes like CDK2 (Cyclin-Dependent Kinase 2) and tankyrase, which are prominent targets in cancer therapeutic research . The pyrazine substituent, a nitrogen-rich heterocycle, can enhance binding affinity through additional hydrogen bonding interactions within enzyme active sites. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in studying the effect of pyrazine versus other heteroaromatic substitutions (such as thiophene) on biological activity and selectivity . Its structural features make it a valuable candidate for in vitro screening against cancer cell lines and for molecular docking studies to predict target interactions and binding modes .

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(14-19-6-3-5-18-4-1-2-7-20(18)19)25-15-17-8-12-26(13-9-17)21-16-23-10-11-24-21/h1-7,10-11,16-17H,8-9,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAONXJADZQTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate

      Starting Materials: Pyrazine and piperidine.

      Reaction Conditions: The pyrazine is reacted with piperidine under basic conditions to form the pyrazinyl-piperidine intermediate.

  • Acylation Reaction

      Starting Materials: Naphthalene acetic acid and the pyrazinyl-piperidine intermediate.

      Reaction Conditions: The naphthalene acetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with the pyrazinyl-piperidine intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates

Biological Activity

The compound 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 376.46 g/mol. The structural characteristics include a naphthalene moiety and a piperidine ring substituted with a pyrazine group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing pyrazine and piperidine structures. For instance, derivatives of pyrazole compounds have shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

The proposed mechanism of action for compounds like 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves the inhibition of key enzymes in bacterial metabolism or disruption of cell membrane integrity. This is supported by the observed biofilm inhibition capabilities against pathogenic isolates, suggesting a multifaceted approach to combating bacterial resistance .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of compounds structurally related to 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide were evaluated for their antimicrobial efficacy. The study revealed that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than those of standard antibiotics .

Study 2: Cytotoxicity and Apoptosis Induction

Another study focused on the cytotoxic effects of similar piperidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptotic cell death through the activation of caspase pathways, highlighting their potential as anticancer agents. The study also noted cell cycle arrest in treated cells, further supporting their therapeutic potential .

Data Summary

Biological ActivityObservationsReferences
Antimicrobial ActivityMIC values: 0.22 - 0.25 μg/mL
CytotoxicityInduction of apoptosis in cancer cells
Biofilm InhibitionSignificant reduction in biofilm formation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with BG14471, enabling insights into substituent effects on physicochemical and biological properties.

2-(Naphthalen-1-yl)-N-{[1-(Propan-2-yl)Piperidin-4-yl]Methyl}Acetamide (CAS: 954018-10-1)

Parameter BG14471 CAS 954018-10-1
Piperidine Substituent Pyrazin-2-yl Propan-2-yl (isopropyl)
Molecular Formula C₂₂H₂₄N₄O C₂₁H₂₈N₂O
Molecular Weight 360.45 g/mol 324.5 g/mol
Key Features Pyrazine enhances polarity and potential hydrogen bonding Isopropyl increases hydrophobicity, potentially improving lipid membrane penetration

Structural Implications :
Replacing pyrazine with isopropyl reduces molecular weight by ~36 g/mol and eliminates nitrogen atoms, likely reducing polarity and altering pharmacokinetic profiles. This modification may favor CNS-targeting applications due to enhanced blood-brain barrier permeability .

N-(2-Methoxyethyl)-N-(1-[2-(2-Thienyl)Ethyl]Piperidin-4-yl)Acetamide

Parameter BG14471 Thienyl Derivative
Aromatic System Naphthalene Thiophene
Piperidine Substituent Pyrazin-2-yl 2-(2-Thienyl)ethyl
Molecular Formula C₂₂H₂₄N₄O C₁₆H₂₆N₂O₂S
Key Features Naphthalene enables π-π stacking; pyrazine supports H-bonding Thiophene introduces sulfur, influencing electronic properties and metabolic stability

Functional Impact: The thiophene ring’s sulfur atom may increase metabolic susceptibility (e.g., oxidation to sulfoxides) compared to naphthalene.

Goxalapladib (CAS: 412950-27-7)

Parameter BG14471 Goxalapladib
Core Structure Acetamide + naphthalene Naphthyridine + trifluoromethyl
Molecular Weight 360.45 g/mol 718.80 g/mol
Application Undisclosed (research use only) Atherosclerosis treatment
Key Features Compact structure with dual aromatic systems High molecular complexity; fluorine atoms enhance target affinity and metabolic stability

Therapeutic Context :
Goxalapladib’s trifluoromethyl and naphthyridine groups likely contribute to its role as a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor for atherosclerosis. In contrast, BG14471’s smaller size and lack of fluorinated groups may limit its utility in cardiovascular therapies but could favor neurological or oncological targets .

N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide

Parameter BG14471 Dichlorophenyl Derivative
Substituents Pyrazine, naphthalene Dichlorophenyl, pyrazolyl
Molecular Weight 360.45 g/mol 398.27 g/mol
Key Features Planar amide group; pyrazine supports H-bonding Chlorine atoms increase lipophilicity; pyrazolyl ring enables metal coordination

Crystallographic Insights : The dichlorophenyl derivative exhibits three distinct conformations in its asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimers . BG14471’s pyrazine group may similarly facilitate intermolecular interactions, though its crystallization behavior remains unreported.

Q & A

Q. What are the standard synthetic routes for 2-(naphthalen-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide?

  • Methodological Answer: The synthesis typically involves coupling a naphthylacetic acid derivative with a functionalized piperidine-pyrazine intermediate. Key steps include:
  • Amide bond formation: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under controlled temperatures (e.g., 273 K) to minimize side reactions .
  • Purification: Column chromatography or recrystallization from solvents like methylene chloride to isolate the product .
  • Characterization: Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and structural integrity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks, particularly for distinguishing piperidine and pyrazine moieties .
  • Mass Spectrometry (MS): HRMS to confirm molecular formula (e.g., C20_{20}H22_{22}N4_{4}O) and detect isotopic patterns .
  • X-ray Crystallography: For resolving crystal packing and intermolecular interactions (e.g., hydrogen-bonding motifs), as demonstrated in structurally similar acetamides .

Q. What are the primary biological targets or pathways studied for this compound?

  • Methodological Answer:
  • Neurological Targets: Piperidine derivatives are often investigated for interactions with central nervous system (CNS) receptors (e.g., dopamine or serotonin receptors) via radioligand binding assays .
  • Enzyme Inhibition: Fluorometric assays to assess activity against kinases or proteases, leveraging the pyrazine moiety’s potential as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

  • Methodological Answer:
  • Reaction Optimization: Use of catalytic additives (e.g., triethylamine) to enhance coupling efficiency and reduce racemization .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while low-temperature conditions minimize decomposition .
  • Process Monitoring: In-line FTIR or HPLC to track reaction progress and identify byproducts early .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer:
  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and controlled buffer conditions (pH, ionic strength) to minimize variability .
  • Metabolic Stability Tests: Evaluate compound stability in liver microsomes to account for discrepancies caused by rapid in vivo degradation .
  • Comparative Docking Studies: Use molecular dynamics (MD) simulations to assess binding mode consistency across homologs (e.g., pyrazine vs. pyridyl analogs) .

Q. What computational methods are employed to model interactions with biological targets?

  • Methodological Answer:
  • Docking Simulations: Software like AutoDock Vina to predict binding affinities to proteins (e.g., kinases), focusing on the acetamide’s role in hydrogen bonding .
  • Quantum Mechanical Calculations: Density Functional Theory (DFT) to analyze electronic properties of the naphthyl group, which may influence π-π stacking interactions .
  • Free Energy Perturbation (FEP): To quantify energy changes during ligand-receptor binding, aiding in rational design of analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for structurally similar acetamides?

  • Methodological Answer:
  • Conformational Sampling: Compare dihedral angles (e.g., between naphthyl and piperidine rings) across multiple crystal structures to identify dominant conformers .
  • Hydrogen-Bond Analysis: Use Mercury software to map intermolecular interactions (e.g., N–H⋯O) that stabilize specific polymorphs .
  • Thermal Stability Tests: Differential Scanning Calorimetry (DSC) to correlate crystal packing with melting points .

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